molecular formula C15H11F3O B8279891 4-Trifluoromethyl-2'-methylbenzophenone

4-Trifluoromethyl-2'-methylbenzophenone

Cat. No.: B8279891
M. Wt: 264.24 g/mol
InChI Key: YYOAPOAKVFTPMC-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-2'-methylbenzophenone is a benzophenone derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group at the 2'-position of the benzophenone scaffold.

Properties

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

(2-methylphenyl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H11F3O/c1-10-4-2-3-5-13(10)14(19)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3

InChI Key

YYOAPOAKVFTPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents Key Properties/Applications References
4-Trifluoromethyl-2'-methylbenzophenone 4-CF₃, 2'-CH₃ High lipophilicity; potential agrochemical intermediate
3-Methoxy-2'-trifluoromethylbenzophenone 3-OCH₃, 2'-CF₃ Methoxy group introduces polarity; NMR data similarity to other benzophenones
4-Methoxy-3'-trifluoromethylbenzophenone 4-OCH₃, 3'-CF₃ Altered electronic properties due to methoxy position
4-Bromo-2'-methylbenzophenone 4-Br, 2'-CH₃ Bromine enhances electrophilicity; used in chemical synthesis
2-Hydroxy-5-methylbenzophenone 2-OH, 5-CH₃ Hydrogen bonding capability; anti-microbial agent precursor
3-Chloro-4'-methylbenzophenone 3-Cl, 4'-CH₃ Chlorine improves corrosion inhibition; industrial applications
Key Observations:
  • Trifluoromethyl vs.
  • Methyl vs. Methoxy : The 2'-methyl group in the target compound is less polar than methoxy (-OCH₃) analogs, likely increasing its membrane permeability in biological systems .
  • Positional Isomerism : Shifting substituents (e.g., CF₃ from 4 to 3') alters electronic distribution, impacting reactivity and interaction with biological targets .

Physical and Chemical Properties

  • Melting/Boiling Points: 2-Hydroxy-5-methylbenzophenone: M.p. 83–85°C, B.p. ~312°C (estimated) . 3-Methoxy-3",4"-methylbenzophenone: B.p. 238–240°C at 35 mm Hg . this compound: Expected higher thermal stability than hydroxy/methoxy analogs due to -CF₃, though exact data are unavailable.
  • Solubility: Hydroxy-containing analogs (e.g., 2-hydroxy-5-methylbenzophenone) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s -CF₃ and -CH₃ groups favor organic solvents .

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